molecular formula C25H32N4O2 B2881434 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 922031-71-8

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2881434
CAS No.: 922031-71-8
M. Wt: 420.557
InChI Key: HSACVGRAYPXUIL-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that features a unique structure combining an indoline moiety, a piperidine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Oxalamide Group: The oxalamide group is formed by reacting oxalyl chloride with the appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide: Lacks the piperidine ring.

    N1-(2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide: Lacks the indoline moiety.

    N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide: Lacks the p-tolyl group.

Uniqueness

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-18-6-9-21(10-7-18)27-25(31)24(30)26-17-23(29-13-4-3-5-14-29)19-8-11-22-20(16-19)12-15-28(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSACVGRAYPXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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